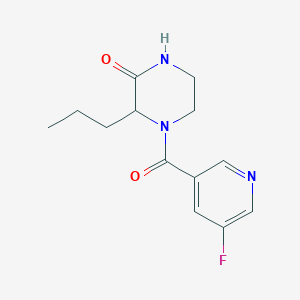

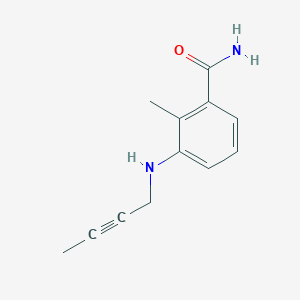

3-(But-2-ynylamino)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(But-2-ynylamino)-2-methylbenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects in several pathological conditions. In

Mechanism of Action

3-(But-2-ynylamino)-2-methylbenzamide 41-2272 exerts its effects by stimulating the sGC enzyme, which is responsible for the synthesis of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a key role in several physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, this compound 41-2272 can enhance the vasodilatory effects of nitric oxide (NO), which is a potent vasodilator.

Biochemical and Physiological Effects:

This compound 41-2272 has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of cGMP in various tissues, including the lungs, heart, and corpus cavernosum. Moreover, it has been shown to reduce the levels of pro-inflammatory cytokines and collagen deposition in animal models of pulmonary hypertension and heart failure. In addition, it has been reported to improve erectile function in animal models of erectile dysfunction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(But-2-ynylamino)-2-methylbenzamide 41-2272 is its specificity for sGC stimulation, which makes it a useful tool for investigating the role of cGMP signaling in various physiological and pathological conditions. Moreover, it has been shown to have a favorable pharmacokinetic profile, with a half-life of approximately 6 hours in rats. However, one of the limitations of this compound 41-2272 is its relatively low potency compared to other sGC stimulators, such as riociguat.

Future Directions

There are several future directions for research on 3-(But-2-ynylamino)-2-methylbenzamide 41-2272. One area of interest is the investigation of its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and fibrosis. Moreover, the development of more potent sGC stimulators based on the structure of this compound 41-2272 could lead to the discovery of novel therapeutic agents. Another area of interest is the investigation of the downstream signaling pathways of cGMP, which could provide insights into the mechanisms underlying the beneficial effects of sGC stimulation.

Synthesis Methods

The synthesis of 3-(But-2-ynylamino)-2-methylbenzamide 41-2272 involves the reaction of 2-methyl-4-nitroaniline with tert-butyl acrylate, followed by hydrogenation of the resulting intermediate to obtain the desired product. This method has been described in detail in a patent application (US20030045791A1).

Scientific Research Applications

3-(But-2-ynylamino)-2-methylbenzamide 41-2272 has been investigated for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to have vasodilatory effects, which can help in reducing blood pressure and improving blood flow. Moreover, it has been reported to have anti-inflammatory and anti-fibrotic properties, which could be beneficial in several pathological conditions.

properties

IUPAC Name |

3-(but-2-ynylamino)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-4-8-14-11-7-5-6-10(9(11)2)12(13)15/h5-7,14H,8H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNUBIRVAQMMRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNC1=CC=CC(=C1C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[3-(hydroxymethyl)phenyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B7641349.png)

![4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7641354.png)

![5-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641361.png)

![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7641379.png)

![N-(cyclobutylmethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylamino)ethanesulfonamide](/img/structure/B7641382.png)

![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)

![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)

![N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine](/img/structure/B7641400.png)

![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)

![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)

![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)

![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)